molecular formula C12H18N2 B14399716 N,N-Dimethyl-N'-(4-methylphenyl)-propionamidine CAS No. 88695-46-9

N,N-Dimethyl-N'-(4-methylphenyl)-propionamidine

Cat. No.: B14399716
CAS No.: 88695-46-9
M. Wt: 190.28 g/mol
InChI Key: WGORWIMKIMFSCE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-(4-methylphenyl)-propionamidine is an organic compound with the molecular formula C10H14N2 It is a derivative of propionamidine, where the nitrogen atoms are substituted with dimethyl and 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-(4-methylphenyl)-propionamidine typically involves the reaction of N,N-dimethylformamide with p-toluidine in the presence of a suitable catalyst. One common method involves the use of cyanuric chloride as a reagent, which reacts with N,N-dimethylformamide to form an intermediate iminium salt. This intermediate is then reacted with p-toluidine to yield the desired product .

Industrial Production Methods

Industrial production of N,N-Dimethyl-N’-(4-methylphenyl)-propionamidine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-(4-methylphenyl)-propionamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethyl or 4-methylphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include amides, nitriles, primary amines, secondary amines, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

N,N-Dimethyl-N’-(4-methylphenyl)-propionamidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(4-methylphenyl)-propionamidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N’-(4-methylphenyl)sulfamide
  • N,N-Dimethyl-N’-(4-methylphenyl)imidoformamide
  • N,N-Dimethyl-N’-(4-methylphenyl)formamidine

Uniqueness

N,N-Dimethyl-N’-(4-methylphenyl)-propionamidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

88695-46-9

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N,N-dimethyl-N'-(4-methylphenyl)propanimidamide

InChI

InChI=1S/C12H18N2/c1-5-12(14(3)4)13-11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3

InChI Key

WGORWIMKIMFSCE-UHFFFAOYSA-N

Canonical SMILES

CCC(=NC1=CC=C(C=C1)C)N(C)C

Origin of Product

United States

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